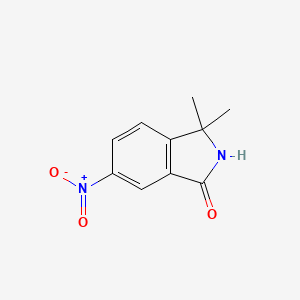
2-(Carbazol-9-yl)aniline
Vue d'ensemble
Description
2-(Carbazol-9-yl)aniline is an organic compound that has gained increasing attention in scientific research and industry due to its unique biological properties, physical and chemical properties, and potential implications in various fields of research. It’s a carbazole-based compound that exhibits high charge carrier mobility and photochemical stability .
Synthesis Analysis
The synthesis of 2-(Carbazol-9-yl)aniline involves several steps. A metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives has been demonstrated . The synthetic route provides a highly safe and easily accessible aniline precursor as an arylation reagent .
Molecular Structure Analysis
Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability . They have excellent charge transport ability and can be easily functionalized at N-position and then covalently linked with other monomers .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
Carbazole-based compounds exhibit high thermal and electroluminescent properties that make them useful in organic electronics-based applications . They have excellent optical absorption coefficient, long carrier diffusion lengths, tunable direct bandgaps, and unusual defect tolerance .
Applications De Recherche Scientifique
Conducting Polymers
2-(Carbazol-9-yl)aniline derivatives are integral in creating polycarbazoles , which are nitrogen-containing aromatic heterocyclic conducting polymers. These materials exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them suitable for nanodevices, rechargeable batteries, and electrochemical transistors .
Optoelectronic Applications
Due to their extended conjugation length and lower bandgap energy values, polycarbazole derivatives provide a material with a lower bandgap. This property is beneficial for developing materials for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells .
Electrochromic Devices
Carbazole-based copolymers, which can include 2-(Carbazol-9-yl)aniline units, are used as electrodes in electrochromic devices (ECDs). These devices exhibit multichromic behaviors and are used in applications such as rear-view mirrors of vehicles, displays, helmet visors, and smart windows .
Fluorescent Analysis
Derivatives of 9H-carbazole, like 2-(Carbazol-9-yl)aniline, are known for their fluorescent properties. They are exploited in analytical chemistry, particularly in bioanalytical chemistry, where they serve as agents in fluorescent analysis .
Synthetic Methods
The synthesis of carbazole derivatives, including 2-(Carbazol-9-yl)aniline, involves electropolymerization methods that lead to the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s. These methods are crucial for tailoring the physicochemical characteristics of the polymers for specific applications .
Environmental Stability
Carbazole compounds have been studied for their excellent electrical and electrochemical properties, along with good environmental stability. This makes them suitable for long-term applications in various environmental conditions .
Electropolymerization Mechanism
The electropolymerization of carbazole derivatives is a key area of research. Understanding the mechanism behind copolymer formation is essential for developing new materials with desired properties for specific applications .
Bioanalytical Applications
In bioanalytical applications, carbazole derivatives are used for their unique optical properties. They can be functionalized to interact with biological molecules, which is useful in the development of biosensors and other diagnostic tools .
Mécanisme D'action
Target of Action
It is known that carbazole derivatives have been used in the arylation of 2h-indazole . This suggests that 2-(Carbazol-9-yl)aniline may interact with similar molecular targets.
Mode of Action
The mode of action of 2-(Carbazol-9-yl)aniline involves its use as an arylation reagent in the photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole . The photoactivated 4CzIPN organocatalyst is found to be more efficient for single electron transfer without any organic base for the radical reaction .
Biochemical Pathways
It is known that carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . This suggests that 2-(Carbazol-9-yl)aniline may influence similar biochemical pathways.
Result of Action
It is known that many indazole and aniline derivatives were used in the reaction and provided the arylated indazole derivatives in good to excellent yield . This suggests that 2-(Carbazol-9-yl)aniline may have similar effects.
Action Environment
The action, efficacy, and stability of 2-(Carbazol-9-yl)aniline can be influenced by various environmental factors. For instance, the carbazole-based photocatalyst (4CzIPN) with wide redox potential is stable and recyclable for further reaction transformations . This suggests that the action of 2-(Carbazol-9-yl)aniline may also be influenced by factors such as light and temperature.
Safety and Hazards
When handling 2-(Carbazol-9-yl)aniline, it’s important to avoid contact with skin and eyes, and not to breathe dust . It should be handled only in a closed system or with appropriate exhaust ventilation . It should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed .
Orientations Futures
Carbazole-based compounds have shown great potential for solar cell applications . The power conversion efficiency of perovskite solar cells (PSCs) has rapidly surged in the past decade, reaching a certified 25.7% nowadays . The rapid development of PSCs can be attributed to their superior optoelectronic properties .
Propriétés
IUPAC Name |
2-carbazol-9-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPXNXBWGCQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbazol-9-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)




![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

